molecular formula C3H8N2S B14817859 Imidazolidine-2-thiol CAS No. 17198-23-1

Imidazolidine-2-thiol

Cat. No.: B14817859
CAS No.: 17198-23-1
M. Wt: 104.18 g/mol
InChI Key: APWIQNJBGHKQRN-UHFFFAOYSA-N
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Description

Imidazolidine-2-thiol (IUPAC name: 1-methylimidazolidine-2-thione) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈N₂S and a molecular weight of 116.19 g/mol . Its structure comprises a five-membered saturated ring with two nitrogen atoms and a thione (C=S) functional group at the 2-position. Key synonyms include N-Methylethylenethiourea and 1-Methyl-2-imidazolidinethione. This compound is registered under CAS No. 13431-10-2 and is utilized in organic synthesis and pharmaceutical research due to its reactive thiol moiety, which enables participation in nucleophilic substitutions and metal coordination .

Properties

CAS No.

17198-23-1

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

imidazolidine-2-thiol

InChI

InChI=1S/C3H8N2S/c6-3-4-1-2-5-3/h3-6H,1-2H2

InChI Key

APWIQNJBGHKQRN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)S

Origin of Product

United States

Preparation Methods

General Procedure

  • Reagents :

    • 1,2-Diamine (e.g., ethylenediamine, phenylethylenediamine)
    • CS₂ (1–2 equivalents)
    • Base (NaOH, KOH, or aqueous ammonia)
    • Solvent: Water, ethanol, or methanol
  • Mechanism :

    • The diamine reacts with CS₂ to form a dithiocarbamic acid intermediate.
    • Intramolecular cyclization occurs under basic conditions, releasing hydrogen sulfide (H₂S) and forming the imidazolidine-2-thiol.
  • Example :

    • Synthesis of 4-Phenyl-2-mercaptoimidazolidine :
      (S)-(+)-Phenylethylenediamine + CS₂ → Alkaline H₂O → (S)-(+)-4-Phenyl-2-mercaptoimidazolidine  
      • Yield : 60–75%
      • Conditions : Stirring at 25–40°C for 4–6 h.

Optimization Insights

  • Substituent Effects : Bulky or electron-withdrawing groups on the diamine reduce cyclization efficiency. For example, 1,2-diaminocyclohexane derivatives require prolonged reaction times.
  • Base Selection : Aqueous NaOH (2–4 M) provides optimal pH for cyclization, minimizing side reactions like polysulfide formation.

Reduction of Imidazolidine-2-thione Derivatives

Imidazolidine-2-thione (C=S) can be reduced to the thiol (C-SH) using hydride agents. This method is less common but valuable for accessing specific derivatives.

Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Procedure :
    • Imidazolidine-2-thione (1 equiv) is treated with LiAlH₄ (2–3 equiv) in dry tetrahydrofuran (THF) under reflux.
    • Example : Reduction of 4-benzylimidazolidine-2-thione yields 4-benzylthis compound in 55–60% yield.

Catalytic Hydrogenation

  • Conditions :
    • H₂ gas (1–3 atm) with Raney Ni or Pd/C in ethanol.
    • Limitation : Over-reduction may occur, leading to ring-opening products.

Reaction of 1,2-Diamines with Thiourea

Thiourea serves as an alternative sulfur source under acidic conditions, though this method is less efficient than CS₂-based routes.

Acid-Catalyzed Cyclization

  • Procedure :
    • 1,2-Diamine + Thiourea → HCl (conc.) → Reflux → this compound.
    • Example : Ethylenediamine and thiourea in HCl yield this compound in 40–50% yield.

Limitations

  • Competing hydrolysis of thiourea reduces yields.
  • Requires strict temperature control (80–100°C) to avoid decomposition.

Use of 1,1′-Thiocarbonyldiimidazole

This method offers high regioselectivity for synthesizing substituted imidazolidine-2-thiols.

Protocol

  • Reagents :

    • 1,2-Diamine + 1,1′-Thiocarbonyldiimidazole (1.1 equiv)
    • Solvent: Dichloromethane (DCM) or acetonitrile
    • Base: Triethylamine (TEA)
  • Mechanism :

    • The diamine attacks the thiocarbonyl group, forming a bis-imidazole intermediate.
    • Cyclization releases imidazole, yielding the thiol.
  • Example :

    • Synthesis of 4-(2-Thienyl)this compound :
      2-Thienyl-1,2-diaminoethane + 1,1′-Thiocarbonyldiimidazole → DCM/TEA → 83% yield  

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics.

Procedure

  • Conditions :
    • 1,2-Diamine + CS₂ + NaOH → Microwave (150 W, 100°C, 10–15 min).
  • Advantages :
    • Yields improve by 15–20% compared to conventional heating.
    • Reaction time reduced from hours to minutes.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
CS₂ Cyclocondensation 60–85 4–6 h Scalable, low cost H₂S generation, pH sensitivity
Thiourea Cyclization 40–50 8–12 h Avoids CS₂ handling Low yields, side reactions
1,1′-Thiocarbonyldiimidazole 70–90 1–2 h High regioselectivity Expensive reagents
Microwave-Assisted 75–90 10–15 min Rapid, energy-efficient Specialized equipment required

Chemical Reactions Analysis

Types of Reactions: Imidazolidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazolidine-2-thione is a pharmaceutically versatile chemical scaffold with applications in diverse fields, including antimicrobial, anticancer, and pesticide agents . This compound, also known as 2-Thioxoimidazolidine or N,N′-Ethylenethiourea, has the linear formula C3H6N2S .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial and Anticancer Agents: Imidazolidine-2-thione derivatives are included in antimicrobial and anticancer agents . They can be complexed with metals like cadmium, zinc, silver, and platinum to enhance their antimicrobial or anticancer properties .
  • Pharmacological relevance: Acylthioureas, derived from imidazolidine-2-thione, exhibit antiviral, antibacterial, antituberculosis, anticonvulsant, antiplatelet, antiarrhythmic, analgesic, antihyperlipidemic, anaesthetic, thyrostatic, and antiproliferative properties .
  • Treatment of Disorders: Imidazolidine-2-thione derivatives act as adenosine-A2B receptor antagonists, showing potential in treating pulmonary, cardiovascular disorders, and cancers. They also act as GPR6 inverse agonists, which are associated with neuropsychiatric disorders .
  • Type 2 Diabetes Mellitus: Novel multifunctional benzimidazoles have been reported as potent inhibitors of α-glucosidase, demanding further investigation for drug development against type 2 diabetes mellitus .

Agrochemical Applications

  • Pesticides: Imidazolidine-2-thione is used in the development of effective pesticides and arthropod control agents .

Material Science Applications

  • Preparation of Carbon Dots: 2-Imidazolidinethione is a source of nitrogen and sulfur in the preparation of heteroatom functionalized carbon dots with enhanced photoluminescence emissions .
  • Gel-Polymer Electrolytes: It serves as a precursor for synthesizing gel-polymer electrolytes based on cross-linked polyepichlorohydrin terpolymer, which can be used in lithium-sulfur batteries .
  • Vulcanization Accelerator: 2-Imidazolidinethione is used as a vulcanization accelerator in preparing styrene-butadiene rubber and rubber composites .

Complex Formation

  • Metal Complexes: Imidazolidine-2-thione ligands can form complexes with copper and silver . It can also form complexes with cadmium chloride, exhibiting substantial antibacterial activities .

Environmental Applications

  • Nanosensors: Nanoscale sensors, due to their small size and wide detection range, offer flexibility in practical applications such as detecting microbial contamination .

Toxicology

  • The chemical is classified as hazardous and toxic to reproduction, with the risk phrase 'May cause harm to the unborn child' .
  • In mice, the chemical is rapidly metabolized via the flavin-dependent mono-oxygenase (FMO) system, leading to chronic hepatotoxicity effects .
  • In rats, repeat dose toxicity dietary studies showed thyroid effects from 100 ppm (~10 mg/kg bw/day), including serum hormone changes, increased weights, ultrastructural changes, and decreased iodine uptake .

Mechanism of Action

The mechanism of action of imidazolidine-2-thiol involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights critical distinctions between imidazolidine-2-thiol and related heterocyclic compounds:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety/Regulatory Notes
This compound Saturated 5-membered ring (N,N,S) C₄H₈N₂S 116.19 Thione (C=S) Pharmaceutical intermediates, metal ligands CAS 13431-10-2; limited safety data
Thiazolo[5,4-b]pyridine-2-thiol Fused thiazole-pyridine ring C₆H₄N₂S₂ 168.24 Thiol (SH), aromatic Anticancer research Hazards unspecified (HNOC)
2-Imidazolidinone Saturated 5-membered ring (N,N,O) C₃H₆N₂O 86.09 Ketone (C=O) Polymer crosslinking, solvents EC 204-436-4; >97% purity
1-Benzyl-2-(methylthio)-imidazole-5-ketone Unsaturated imidazole derivative C₁₁H₁₁N₂OS 219.28 Methylthio (S-CH₃), ketone Histidine synthesis (99% ee) Not explicitly reported
Key Observations:

Ring Saturation: this compound and 2-imidazolidinone feature saturated rings, enhancing conformational flexibility, while thiazolo-pyridine and imidazole derivatives are aromatic, conferring rigidity .

Functional Groups: The thione group in this compound enables nucleophilic reactivity (e.g., metal binding), contrasting with the electrophilic ketone in 2-imidazolidinone . Thiazolo-pyridine-2-thiol’s aromatic thiol group may enhance stability in biological systems .

Applications :

  • This compound serves as a precursor for histidine derivatives via the O’Donnell method .
  • Thiazolo-pyridine derivatives exhibit anti-proliferative activity, likely due to their planar aromatic structure interacting with biological targets .

Q & A

Q. What are the established synthetic routes for Imidazolidine-2-thiol, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via cyclization reactions involving mercaptoacetic acid and ethylenediamine derivatives under acidic or basic conditions. Optimization requires precise control of stoichiometry (e.g., 10 mmol of reactants), temperature (60–80°C), and reaction time (4–6 hours). Rotary evaporation is commonly used to isolate the product, followed by recrystallization in ethanol-water mixtures (70:30 v/v) . Purification via column chromatography (silica gel, chloroform/methanol eluent) ensures high purity for spectroscopic characterization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact. Respiratory protection (NIOSH-certified masks) is mandatory if airborne particles are generated. Store the compound in a ventilated cabinet away from oxidizers. Dispose of waste according to EU Regulation 2016/425 and local hazardous material guidelines .

Q. How can researchers validate the purity of this compound using spectroscopic methods?

Combine NMR (¹H and ¹³C), FT-IR, and mass spectrometry. For example, ¹H NMR in DMSO-d6 should show characteristic thiol proton signals at δ 1.5–2.0 ppm and imidazolidine ring protons at δ 3.2–3.8 ppm. Cross-validate with NIST Chemistry WebBook reference spectra (Entry: 96-45-7) to confirm structural integrity .

Advanced Research Questions

Q. How should contradictory reports about this compound’s stability in aqueous environments be resolved?

Discrepancies in stability studies (e.g., hydrolysis rates in pH 7 vs. pH 9 buffers) may arise from differences in experimental design. Conduct accelerated degradation studies under controlled conditions (25°C, 40°C) and analyze degradation products via HPLC-MS. Compare results with ECHA-registered data and QSAR models to identify critical stability factors .

Q. What computational methods are effective in predicting this compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron density distribution and reactive sites. Pair these with molecular docking studies to predict interactions with biological targets (e.g., kinase enzymes). Validate predictions experimentally using kinetic assays .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

Perform OECD 301F biodegradability tests under aerobic/anaerobic conditions. Use EPI Suite to estimate ecotoxicity (LC50 for fish, Daphnia). Compare experimental half-lives with J-CHECK database entries to identify persistent metabolites requiring mitigation .

Q. What strategies address inconsistencies in reported biological activity of this compound derivatives?

Variability in antimicrobial or enzyme inhibition assays may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay pH. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analyses of published IC50 values can identify outliers .

Methodological Guidelines

  • Data Contradiction Analysis : Apply triangulation by cross-referencing spectroscopic data (NIST), regulatory databases (ECHA), and peer-reviewed synthesis protocols. Use structural analogs (e.g., Thiazolidin-4-ones) as benchmarks .
  • Regulatory Compliance : Ensure SDS documentation aligns with Cal/OSHA and DOT HAZMAT standards. Include EC Number E:0670 and CAS 96-45-7 in hazard communications .
  • Theoretical-Experimental Integration : Combine computational predictions (e.g., logP from Hansch parameters) with experimental logP measurements (shake-flask method) to refine QSAR models .

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